molecular formula C18H22N6O B12238793 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B12238793
M. Wt: 338.4 g/mol
InChI Key: ZLANOFFQCRQAQR-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a triazolopyrazine moiety. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a piperidine derivative containing the triazolopyrazine moiety. The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding amines .

Scientific Research Applications

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazolopyrazine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine is unique due to its combination of a pyridine ring, a piperidine ring, and a triazolopyrazine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

3-methyl-8-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-20-18(13)25-12-15-5-9-23(10-6-15)16-17-22-21-14(2)24(17)11-8-19-16/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3

InChI Key

ZLANOFFQCRQAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=NN=C4C

Origin of Product

United States

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